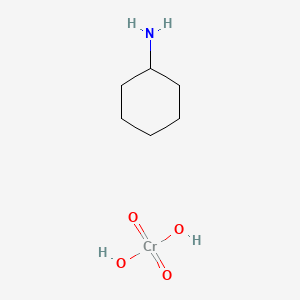
Methyl 2-(1-(pyridin-2-yl)-1H-imidazol-4-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(1-(pyridin-2-yl)-1H-imidazol-4-yl)acetate is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and chemical biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-(pyridin-2-yl)-1H-imidazol-4-yl)acetate typically involves the reaction of pyridine derivatives with imidazole derivatives under specific conditions. One common method involves the use of α-bromoketones and 2-aminopyridines. The reaction can be carried out in toluene with iodine and tert-butyl hydroperoxide (TBHP) as reagents . The reaction conditions are mild and metal-free, making it an efficient and environmentally friendly process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for industrial applications.
化学反应分析
Types of Reactions
Methyl 2-(1-(pyridin-2-yl)-1H-imidazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Methyl 2-(1-(pyridin-2-yl)-1H-imidazol-4-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of Methyl 2-(1-(pyridin-2-yl)-1H-imidazol-4-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
相似化合物的比较
Similar Compounds
N-(pyridin-2-yl)amides: These compounds also contain a pyridine ring and exhibit similar biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds share the imidazole ring and have comparable medicinal applications.
Uniqueness
Methyl 2-(1-(pyridin-2-yl)-1H-imidazol-4-yl)acetate is unique due to its specific combination of pyridine and imidazole rings, which confer distinct chemical and biological properties
属性
分子式 |
C11H11N3O2 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC 名称 |
methyl 2-(1-pyridin-2-ylimidazol-4-yl)acetate |
InChI |
InChI=1S/C11H11N3O2/c1-16-11(15)6-9-7-14(8-13-9)10-4-2-3-5-12-10/h2-5,7-8H,6H2,1H3 |
InChI 键 |
SFNTUMKKWPXIPK-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC1=CN(C=N1)C2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![6-Methyl-[3,3'-bipyridine]-2-carboxylic acid](/img/structure/B11886115.png)
![(1-Butyl-1H-benzo[d]imidazol-5-yl)boronic acid](/img/structure/B11886127.png)


![8-Methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11886142.png)

![4-(4,6-diamino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)but-3-yn-1-ol](/img/structure/B11886162.png)


